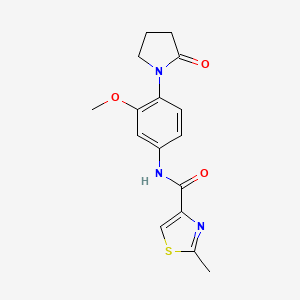

![molecular formula C13H19N3O3 B2857595 5-formyl-4-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxamide CAS No. 346600-26-8](/img/structure/B2857595.png)

5-formyl-4-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxamide

Overview

Description

This compound is a complex organic molecule that includes a pyrrole ring, a morpholine ring, and a carboxamide group. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. Morpholine is an organic chemical compound having the chemical formula O(CH2CH2)2NH . Carboxamides are organic compounds with the functional group -C(=O)NR2, where R can be a variety of groups .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple functional groups and rings. The morpholine ring introduces both amine and ether functional groups into the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole, morpholine, and carboxamide groups. Pyrroles are known to undergo electrophilic substitution reactions . Morpholines can participate in a variety of chemical reactions due to the presence of the amine and ether functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could potentially make the compound a base .Scientific Research Applications

Synthesis and Pharmacological Potential

Synthetic Methodologies : Research has highlighted efficient synthetic routes for creating compounds with morpholine and pyrrole frameworks, aiming at potential pharmacological applications. For instance, the synthesis of morpholine derivatives as intermediates shows importance in medicinal chemistry due to their role in inhibiting tumor necrosis factor alpha and nitric oxide production. Such methodologies often involve multi-step reactions, including condensation, chlorination, and nucleophilic substitution, to achieve the desired compounds (Lei et al., 2017).

Pharmacological Interests : The structural motifs similar to "5-formyl-4-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxamide" are often pursued for their potential biological activities. For example, the exploration of 1H-1-pyrrolylcarboxamides has revealed a range of compounds of pharmacological interest synthesized via acyl chlorides. Such compounds are scrutinized for their potential in various biological applications, indicating the broad interest in this chemical space for drug development (Bijev et al., 2003).

Material Sciences and Chemical Properties

- Photophysical Properties : The study of pyridine compounds, including those substituted with morpholino groups, has revealed their high emissivity as fluorophores both in solution and the solid state. Such research is pivotal for developing new materials with desirable optical properties for applications in sensing, imaging, and electronics. Investigations into the photophysical properties of these compounds provide insights into how substituents like the morpholino group can influence fluorescence behavior, offering a basis for designing more efficient emissive materials (Hagimori et al., 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

5-formyl-4-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-10-8-11(15-12(10)9-17)13(18)14-2-3-16-4-6-19-7-5-16/h8-9,15H,2-7H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBWBLNIYHDIIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1)C(=O)NCCN2CCOCC2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-formyl-4-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxamide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

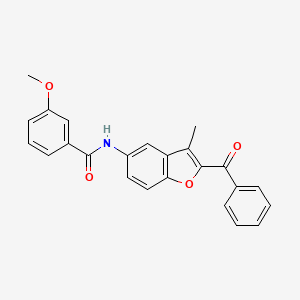

![2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2857512.png)

![1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2857513.png)

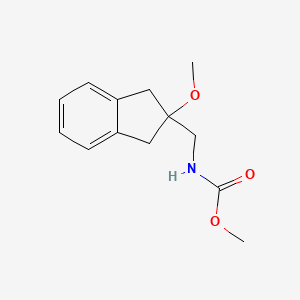

![2-Chloro-1-(7-methylidene-4-azaspiro[2.5]octan-4-yl)ethanone](/img/structure/B2857514.png)

![2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B2857523.png)

![N-(2-ethylphenyl)-2-[[3-(2-methylphenyl)-7-oxo-6-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2857526.png)

![16-[[(1,1-Dimethylethyl)oxy]carbonyl]aminohexadecanoic acid](/img/structure/B2857527.png)

![ethyl 2-[[2-(1-ethylindol-3-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2857528.png)

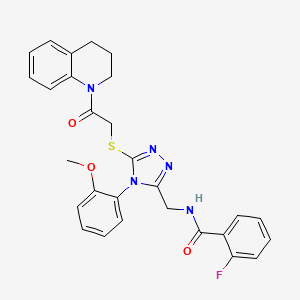

![3-(2-Fluorophenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one](/img/structure/B2857529.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2857530.png)

![2-[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2857534.png)